molecular formula C13H14N4O2S B2438403 (4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034502-37-7

(4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2438403
CAS No.: 2034502-37-7
M. Wt: 290.34
InChI Key: OCLNYXHHTQOAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a pyrrolidine ring

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-9-12(20-8-16-9)13(18)17-5-3-10(6-17)19-11-2-4-14-7-15-11/h2,4,7-8,10H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLNYXHHTQOAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the thiazole and pyrimidine intermediates, which are then coupled with the pyrrolidine derivative under specific reaction conditions. Common reagents used in these reactions include various bases, solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone: shares structural similarities with other thiazole, pyrimidine, and pyrrolidine derivatives.

    Thiazole derivatives: Known for their biological activity and use in pharmaceuticals.

    Pyrimidine derivatives: Commonly found in nucleic acids and various drugs.

    Pyrrolidine derivatives: Used in the synthesis of alkaloids and other bioactive compounds.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in multiple scientific disciplines.

Biological Activity

(4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, also known by its CAS number 1903118-42-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H15N3O2S
  • Molecular Weight : 289.35 g/mol
  • Structure : The compound contains a thiazole ring and a pyrimidine moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding typically involves:

  • Hydrogen Bonding : Interactions with polar residues in target proteins.
  • Hydrophobic Interactions : Stabilization through non-polar regions of the target.
  • Van der Waals Forces : Contributing to the overall binding affinity.

These interactions can lead to the inhibition or modulation of various biological pathways, making the compound a candidate for drug development aimed at diseases such as cancer and neurological disorders .

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Enzyme Inhibition : It has shown potential as an inhibitor for specific enzymes involved in metabolic processes.
  • Neuroprotective Effects : Preliminary studies suggest it may enhance cognitive functions and protect against neurodegenerative conditions by modulating cGMP levels in the brain .
  • Anticancer Properties : Its structure allows for the development of derivatives that may inhibit cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Neuroprotective Activity

A study involving rodent models demonstrated that this compound elevated central cGMP levels, which correlated with improved cognitive performance in memory tasks. This suggests a potential role in treating cognitive decline associated with aging or neurodegenerative diseases .

Study 2: Antitumor Activity

In vitro assays indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Neuroprotective EffectsElevates cGMP, enhances cognition
Anticancer PropertiesCytotoxic to cancer cell lines

Q & A

Q. What are the optimized synthetic routes for (4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, and how are reaction conditions tailored to maximize yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-pyrimidinyl ether moiety followed by coupling with the 4-methylthiazole carbonyl group. Key steps include:

  • Microwave-assisted synthesis or continuous flow reactors to enhance efficiency and reduce side reactions .
  • Optimization of temperature (e.g., reflux conditions), solvent selection (e.g., DMSO or ethanol), and catalyst use (e.g., palladium for cross-couplings) .
  • Purity assessment via HPLC (>95% purity threshold) and yield quantification using gravimetric analysis .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyrrolidine and pyrimidine rings .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can researchers ensure compound stability during storage and experimental use?

  • pH control : Store in neutral buffers to prevent hydrolysis of the pyrimidinyloxy-pyrrolidine linkage .
  • Temperature : -20°C storage under inert atmospheres (argon) minimizes oxidative degradation .
  • Light sensitivity : Amber vials reduce photodegradation of the thiazole moiety .

Advanced Research Questions

Q. How should conflicting biological activity data across studies be systematically analyzed?

Contradictions often arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC50 values .
  • Compound purity : Impurities >5% may skew dose-response curves; validate via HPLC before assays .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negatives .

Q. What experimental strategies are effective for establishing structure-activity relationships (SAR) in this compound class?

  • Systematic substitution : Modify the pyrimidine (e.g., 4-ethoxy vs. 4-methyl) or thiazole (e.g., 5-methyl vs. 2,4-dimethyl) groups and test activity .
  • In vitro bioassays : Prioritize enzyme inhibition (e.g., kinase assays) and cell viability (MTT assays) to quantify SAR .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like PI3K or EGFR .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
  • Proteomics : SILAC labeling quantifies target protein expression changes .
  • Kinase profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) pinpoint inhibited kinases .

Q. How can computational chemistry enhance the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME forecast absorption, CYP450 interactions, and blood-brain barrier penetration .
  • QSAR modeling : Machine learning (e.g., Random Forest) correlates structural descriptors (logP, polar surface area) with bioavailability .

Data Contradiction and Validation

Q. How to resolve discrepancies between computational binding predictions and experimental binding assays?

  • Force field refinement : Use AMBER or CHARMM to improve docking accuracy .
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) to validate docking results .
  • Mutagenesis studies : Alter predicted binding residues (e.g., Lys123 in EGFR) and retest affinity .

Q. What statistical approaches are robust for analyzing heterogeneous bioactivity data?

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for variability .
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets with multiple variables (e.g., IC50, logD) .

Methodological Innovations

Q. Can cryo-EM or advanced crystallography techniques resolve dynamic interactions of this compound with flexible targets?

  • Time-resolved crystallography : Captures conformational changes in targets (e.g., GPCRs) upon binding .
  • Single-particle cryo-EM : Resolves ligand binding to large complexes (e.g., ribosomes) at 2–3 Å resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.